Trifluoro((2,2,2-trifluoroetoxi)metil)borato de potasio

Descripción general

Descripción

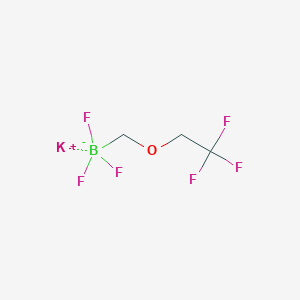

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is an organoboron compound with the molecular formula C₃H₄BF₆KO and a molecular weight of 219.96 g/mol . This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is utilized in the synthesis of biologically active molecules and potential drug candidates.

Medicine: It plays a role in the development of new pharmaceuticals, especially those requiring trifluoromethylation.

Industry: It is employed in the production of specialty chemicals and materials with unique properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate typically involves the reaction of boronic acids with potassium bifluoride (KHF₂) as a fluorinating agent . This reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent product quality. The compound is then purified and packaged for distribution .

Análisis De Reacciones Químicas

Types of Reactions

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroethoxy group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in Suzuki-Miyaura reactions. The trifluoroethoxy group enhances the reactivity and stability of the compound, making it an effective reagent in various chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

Potassium trifluoroborate: Another organoboron compound used in similar coupling reactions.

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate: Shares similar reactivity but differs in the substituents attached to the boron atom.

Uniqueness

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is unique due to its trifluoroethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

Actividad Biológica

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is a boron-containing compound with the molecular formula C₃H₄BF₆KO and a molecular weight of approximately 219.96 g/mol. This compound has garnered attention due to its unique chemical structure, which includes trifluoromethyl and ethoxy groups, potentially contributing to various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

The synthesis of potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate can be achieved through several methods that highlight its accessibility for laboratory research. Its high purity (typically around 97%) makes it suitable for various applications in organic chemistry and pharmacology.

3.1 Toxicological Studies

While direct studies on potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate are scarce, insights can be drawn from related boron compounds. For example, potassium thiophene-3-trifluoroborate was evaluated for its pharmacological and toxicological properties in mice. The study found no significant toxicity at doses of 25, 50, and 100 mg/kg when administered orally . Similar assessments for potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate could provide valuable information regarding its safety profile.

3.2 Enzyme Inhibition

Research into related organotrifluoroborates has revealed their potential as inhibitors of serine proteases such as trypsin and α-chymotrypsin. These compounds act as non-covalent competitive inhibitors, suggesting that potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate may also possess similar enzyme-inhibitory properties . This aspect could be crucial for developing therapeutic agents targeting proteolytic enzymes involved in various diseases.

4. Case Studies and Comparative Analysis

A comparative analysis of potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate with other organoboron compounds reveals interesting similarities and differences in biological activity:

| Compound Name | Molecular Formula | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate | C₃H₄BF₆KO | Potentially present | Needs investigation |

| Potassium thiophene-3-trifluoroborate | C₅H₄BF₃KS | Documented effects | Inhibits serine proteases |

| Potassium trifluoro(methyl)borate | C₂H₅BF₃KO | Limited data available | Similar inhibition potential |

This table illustrates the need for further research into the biological activities of potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate compared to its analogs.

5. Future Research Directions

Given the promising structural characteristics and preliminary insights into the biological activities of potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate:

- Antimicrobial Studies : Systematic investigations into its antimicrobial properties against various pathogens are essential.

- Toxicological Assessments : Comprehensive toxicological evaluations in vivo will help establish safety profiles.

- Enzyme Interaction Studies : Detailed studies on enzyme inhibition mechanisms could reveal therapeutic potentials in treating diseases linked with serine proteases.

Propiedades

IUPAC Name |

potassium;trifluoro(2,2,2-trifluoroethoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BF6O.K/c5-3(6,7)1-11-2-4(8,9)10;/h1-2H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLJDUDDGYLAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BF6KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734643 | |

| Record name | Potassium trifluoro[(2,2,2-trifluoroethoxy)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333326-05-8 | |

| Record name | Potassium trifluoro[(2,2,2-trifluoroethoxy)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.